2-(5-(3-氟苯基)-1,3,4-噁二唑-2-基)-N-(3-(三氟甲基)苄基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a fluorophenyl group, an oxadiazole ring, and a trifluoromethylbenzyl group. These groups are common in many pharmaceutical and agrochemical compounds due to their distinctive physical-chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the fluorine atom and the pyridine structure. These groups are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学研究应用
合成与抗菌评价
一项研究重点关注了一系列化合物的合成和评价,包括2-(5-(芳基)-1,3,4-恶二唑-2-基硫代)-N-(3-(三氟甲基)苯基)乙酰胺的抗菌特性。这些化合物针对一系列革兰氏阳性菌和革兰氏阴性菌以及真菌进行了测试。结果表明,带有最大数量氟原子的化合物对细菌和真菌菌株均表现出高效力,表明氟在增强抗菌活性中的作用 (Parikh & Joshi, 2014).
抗菌和溶血活性
另一项研究工作合成了2-[[5-烷基/芳烷基-1,3,4-恶二唑-2-基]硫代]-N-[4-(4-吗啉基)苯基]乙酰胺,并评价了它们的抗菌和溶血活性。研究发现,这些化合物对选定的微生物物种表现出可变的抗菌效果,其中特定化合物表现出显着的活性。这表明这些衍生物作为抗菌剂进一步探索的潜力 (Gul et al., 2017).
抗惊厥评价
此外,合成了功能化芳基恶二唑胺和苯并噻唑乙酰胺的吲哚衍生物,并评价了它们的抗惊厥特性。研究发现,某些衍生物表现出显着的抗惊厥活性,突出了这些化合物在治疗癫痫发作中的治疗潜力 (Nath et al., 2021).
Src激酶抑制和抗癌活性
噻唑基N-苄基取代的乙酰胺衍生物已被合成并评估其Src激酶抑制和抗癌活性。这些化合物通过作用于Src底物结合位点,表现出作为抗癌剂的潜力,为癌症治疗的进一步发展奠定了基础 (Fallah-Tafti et al., 2011).
作用机制
未来方向
属性
IUPAC Name |
2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F4N3O2/c19-14-6-2-4-12(8-14)17-25-24-16(27-17)9-15(26)23-10-11-3-1-5-13(7-11)18(20,21)22/h1-8H,9-10H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHFATFUDMPSOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。